molecular formula C14H14N2O2 B2644596 Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- CAS No. 959275-96-8

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-

Cat. No. B2644596
CAS RN: 959275-96-8
M. Wt: 242.278
InChI Key: CUVASAGRKDKLLD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-, commonly known as EF24, is a synthetic curcumin analog that has been extensively studied for its potential therapeutic properties. It is a small molecule that has shown promising results in various preclinical studies, including anticancer, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Molecular Structures and Hydrogen-bonded Chains

3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and its derivatives are notable for their molecular structure, particularly the formation of hydrogen-bonded chains. This characteristic is critical in their molecular interactions and can be fundamental in designing materials with specific properties. For example, molecules of C20H17ClN2O2 are linked into chains by a single C-H...O hydrogen bond, indicating the potential for intricate molecular arrangements (Trilleras et al., 2005).

Synthesis and Structural Analysis

The synthesis processes and structural analyses of compounds related to 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)propenone are vital in understanding their properties and potential applications. The synthesis of specific Schiff bases derived from 4-acylpyrazolone and 2-aminophenol, and their structural elucidation through techniques like X-ray diffraction, highlight the role of methodical synthesis and detailed structural analysis in the development of compounds with desirable characteristics (Sharma et al., 2014).

Bioremediation and Environmental Applications

A study on the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system showcases the potential of these compounds in environmental applications. This study highlights how specific enzymes can degrade environmental pollutants, offering insights into potential bioremediation strategies (Chhaya & Gupte, 2013).

Molecular Docking and Quantum Chemical Calculations

The use of molecular docking and quantum chemical calculations in analyzing 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol emphasizes the significance of computational methods in studying the molecular properties and interactions of these compounds. Such studies can provide valuable insights into the biological and chemical behavior of these molecules (Viji et al., 2020).

properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)6-7-14(18)12-4-3-5-13(17)8-12/h3-10,17H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVASAGRKDKLLD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-

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